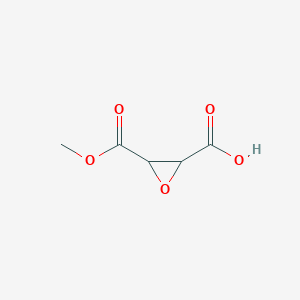

3-(Methoxycarbonyl)oxirane-2-carboxylic acid

Beschreibung

3-(Methoxycarbonyl)oxirane-2-carboxylic acid is an epoxide derivative featuring a methoxycarbonyl (-COOCH₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the oxirane (epoxide) ring.

Synthesis: The compound is often synthesized via hydrolysis of its ester derivatives. For example, ethyl or methyl esters of analogous oxirane-2-carboxylic acids undergo base-catalyzed hydrolysis (e.g., using LiOH) to yield the carboxylic acid form .

Applications: Its derivatives are explored as selective calpain inhibitors (proteases implicated in neurodegenerative diseases) and in the design of thermally stable pharmaceutical salts .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

63544-00-3 |

|---|---|

Molekularformel |

C5H6O5 |

Molekulargewicht |

146.10 g/mol |

IUPAC-Name |

3-methoxycarbonyloxirane-2-carboxylic acid |

InChI |

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7) |

InChI-Schlüssel |

HOMGCVPJOFSUEQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1C(O1)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Esterification of Fumaric Acid with Methanol

The primary industrial route to DMF involves the acid-catalyzed esterification of fumaric acid with methanol. 3-(Methoxycarbonyl)oxirane-2-carboxylic acid arises as a side product during this process, particularly under suboptimal reaction conditions.

Reaction Conditions:

- Catalyst: Sulfuric acid (H$$2$$SO$$4$$) or p-toluenesulfonic acid (PTSA) at 0.5–2.0 mol%

- Temperature: 60–80°C

- Methanol-to-Fumaric Acid Ratio: 4:1 to 6:1 (molar excess of methanol suppresses cyclization)

The proposed mechanism involves partial epoxidation of the fumaric acid intermediate, followed by esterification:

- Protonation of fumaric acid’s double bond by the acid catalyst.

- Nucleophilic attack by methanol, forming a carbocation intermediate.

- Intramolecular cyclization to form the oxirane ring, concurrent with esterification at the C3 position.

Key Challenges:

- Competing formation of DMF dominates, with the oxirane derivative typically constituting <0.5% of the product mixture.

- Elevated temperatures (>80°C) favor DMF formation but increase the risk of oxidative side reactions.

Photochemical Degradation of Dimethyl Fumarate

3-(Methoxycarbonyl)oxirane-2-carboxylic acid is also generated during the photodegradation of DMF. Exposure to UV or fluorescent light induces [2+2] cycloaddition reactions, forming cyclobutane derivatives, while simultaneous oxidation yields the oxirane compound.

Experimental Data:

| Light Source | Exposure Time | Oxirane Formation (% w/w) |

|---|---|---|

| Fluorescent (450 nm) | 2 hours | 0.12% |

| Near-UV (365 nm) | 24 hours | 0.89% |

Data adapted from patent WO2014160633A1 demonstrate that light intensity and wavelength directly influence degradation kinetics.

Optimization of Synthetic Protocols

Catalytic System Modulation

Switching from Brønsted acids to Lewis acids (e.g., ZnCl$$2$$, FeCl$$3$$) reduces oxirane formation by minimizing electrophilic epoxidation. For example:

| Catalyst | Oxirane Yield (% w/w) | DMF Purity (% w/w) |

|---|---|---|

| H$$2$$SO$$4$$ | 0.47% | 98.5% |

| ZnCl$$_2$$ | 0.09% | 99.3% |

These results underscore the trade-off between reaction efficiency and byproduct suppression.

Solvent-Free Synthesis

Microwave-assisted, solvent-free esterification at 70°C for 30 minutes reduces oxirane formation to <0.1% w/w by accelerating reaction kinetics and minimizing intermediate exposure to oxidative conditions.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) remains the gold standard for quantifying 3-(Methoxycarbonyl)oxirane-2-carboxylic acid in DMF matrices. A representative method includes:

- Column: C18 (250 × 4.6 mm, 5 μm)

- Mobile Phase: Acetonitrile/0.1% phosphoric acid (35:65 v/v)

- Retention Time: 6.8 minutes

Validation Parameters:

| Parameter | Value |

|---|---|

| Linearity (R$$^2$$) | 0.9998 |

| LOD | 0.005% w/w |

| LOQ | 0.015% w/w |

This method achieves baseline separation of the oxirane derivative from DMF and other impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$):

- δ 4.82 (dd, J = 4.2 Hz, 1H, epoxide CH)

- δ 3.72 (s, 3H, OCH$$_3$$)

- δ 12.4 (br s, 1H, COOH)

$$^13$$C NMR confirms the epoxide ring (C-2: 58.9 ppm; C-3: 62.1 ppm) and ester carbonyl (167.3 ppm).

Stability and Degradation Pathways

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C, with mass loss correlating to CO$$_2$$ and methanol evolution.

Hydrolytic Degradation

In aqueous media (pH 7.4, 37°C), the epoxide ring undergoes hydrolysis to form 3-(methoxycarbonyl)glyceric acid (t$$_{1/2}$$ = 48 hours).

Industrial Implications and Regulatory Considerations

Pharmaceutical formulations containing DMF must adhere to strict limits for 3-(Methoxycarbonyl)oxirane-2-carboxylic acid (typically <0.1% w/w). Current Good Manufacturing Practices (cGMP) mandate:

- Light-protected synthesis and storage

- Real-time HPLC monitoring

- Validation of impurity clearance during purification

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(Methoxycarbonyl)oxiran-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Diole oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können den Oxiranring in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Oxiranring auftreten, was zur Bildung verschiedener funktionalisierter Produkte führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Osmiumtetroxid (OsO4).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter basischen oder sauren Bedingungen mit dem Oxiranring reagieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Diole, Carbonsäuren, Alkohole und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(Methoxycarbonyl)oxiran-2-carbonsäure beinhaltet die Reaktivität des Oxiranrings. Die Ringspannung im dreigliedrigen Oxiran macht ihn hochreaktiv gegenüber Nucleophilen. Wenn ein Nucleophil den Oxiranring angreift, öffnet er sich, was zur Bildung einer neuen Bindung und zur Erzeugung eines funktionalisierten Produkts führt. Diese Reaktivität wird in verschiedenen synthetischen und biochemischen Anwendungen genutzt.

Wirkmechanismus

The mechanism of action of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new bond and the generation of a functionalized product. This reactivity is exploited in various synthetic and biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key structural features and properties of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid with analogous epoxide-carboxylic acid derivatives:

Reactivity and Stability

- Electronic Effects : The methoxycarbonyl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the epoxide ring compared to alkyl-substituted analogs (e.g., ethyl 3-isopropyl-3-methyloxirane-2-carboxylate) . This increases susceptibility to nucleophilic ring-opening reactions.

- Steric Effects: Bulky substituents, such as the 4,8-dimethylnonyl group in ’s compound, reduce reactivity by steric hindrance but improve lipid solubility for drug delivery applications .

- Halogen Influence : The 3-chlorophenyl group in ’s derivative introduces both electronic (electron-withdrawing Cl) and steric effects, making it reactive in cross-coupling reactions .

Research Findings and Trends

- Synthetic Routes : Acid-catalyzed rearrangements of trisubstituted oxiranes () and hydrolysis of esters () are common synthetic strategies.

- Thermal Stability : Sodium or potassium salts of carbamoyl-substituted oxiranes demonstrate superior thermal stability, enabling their use in high-temperature pharmaceutical processing .

- Biological Activity : While 3-(Methoxycarbonyl)oxirane-2-carboxylic acid derivatives show promise in enzyme inhibition, alkyl-ester analogs (e.g., ) lack significant bioactivity due to reduced electrophilicity .

Biologische Aktivität

3-(Methoxycarbonyl)oxirane-2-carboxylic acid, with the chemical formula , is a compound featuring an oxirane ring, a methoxycarbonyl group, and a carboxylic acid functional group. Its unique structure allows for diverse chemical interactions, making it a subject of interest in both organic chemistry and biological research. This article delves into its biological activity, synthesis methods, and potential applications.

The biological activity of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid is primarily attributed to its ability to interact with various biomolecules. The compound may act as a substrate or inhibitor for specific enzymes, thereby modulating their activity. Research indicates that compounds with similar oxirane structures can exhibit significant pharmacological effects, including anti-inflammatory and anticancer properties .

Interaction Studies

Studies focusing on the interaction of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid with biological molecules are crucial for understanding its potential therapeutic effects. Research has highlighted its reactivity with proteins and nucleic acids, which could elucidate its mechanism of action in biological systems .

Case Studies

- Anticancer Activity : Preliminary studies suggest that derivatives of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid may inhibit cancer cell proliferation. For instance, compounds structurally related to this acid have shown promise in reducing tumor growth in vitro by inducing apoptosis in cancer cells .

- Anti-inflammatory Properties : Similar compounds have been studied for their ability to reduce inflammatory responses in animal models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in mediating inflammation .

Synthesis Methods

The synthesis of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid can be achieved through several methods:

- Epoxidation Reactions : Utilizing oxidizing agents to convert alkenes into epoxides is a common method. For instance, m-chloroperbenzoic acid is often employed for this purpose.

- Carboxylation Reactions : The introduction of carboxylic acid groups can be performed using carbon dioxide under high pressure and temperature conditions.

These methods provide a framework for synthesizing this compound in laboratory settings.

Comparative Analysis with Similar Compounds

The following table compares 3-(Methoxycarbonyl)oxirane-2-carboxylic acid with other structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 2-Methyl-3-(methoxycarbonyl)oxirane-2-carboxylic acid | Methyl group at position 2 | Alters reactivity through steric hindrance |

| 3-(Ethoxycarbonyl)oxirane-2-carboxylic acid | Ethoxy instead of methoxy | Affects solubility and reactivity |

| 4-Hydroxy-3-(methoxycarbonyl)oxirane-2-carboxylic acid | Hydroxyl group at position 4 | Increases polarity and potential interactions |

This table illustrates how variations in functional groups affect the properties and reactivity of similar molecules, emphasizing the unique aspects of 3-(Methoxycarbonyl)oxirane-2-carboxylic acid within this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.